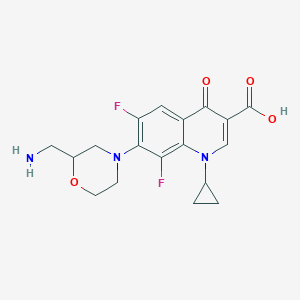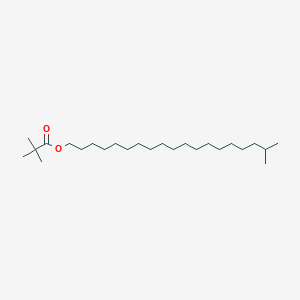
18-Methylnonadecyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Methylnonadecyl 2,2-dimethylpropanoate (MNDDP) is a synthetic compound that has shown promising results in scientific research applications. MNDDP is a derivative of the natural fatty acid, oleic acid, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate is not fully understood, but it is thought to involve the modulation of various signaling pathways. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to modulate the activity of various enzymes involved in lipid metabolism and cell signaling.
Biochemical and Physiological Effects
18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the reduction of oxidative stress, and the inhibition of inflammation. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol and decrease the levels of low-density lipoprotein (LDL) cholesterol in animal models. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
18-Methylnonadecyl 2,2-dimethylpropanoate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to have low toxicity in animal models, and its stability has been demonstrated under various conditions. 18-Methylnonadecyl 2,2-dimethylpropanoate can be synthesized using various methods, and the synthesis method can be optimized to achieve high yields and purity. However, 18-Methylnonadecyl 2,2-dimethylpropanoate also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects. 18-Methylnonadecyl 2,2-dimethylpropanoate has limited solubility in water, which can limit its use in certain experiments. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate may have off-target effects due to its modulation of various signaling pathways.
Zukünftige Richtungen
18-Methylnonadecyl 2,2-dimethylpropanoate has shown promising results in various scientific research applications, and there are several future directions for its development. One future direction is the optimization of the synthesis method to achieve higher yields and purity of 18-Methylnonadecyl 2,2-dimethylpropanoate. Another future direction is the investigation of the potential therapeutic applications of 18-Methylnonadecyl 2,2-dimethylpropanoate, including as a neuroprotective agent and a potential therapeutic agent for cancer. Further studies are also needed to elucidate the mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate and its potential off-target effects. Overall, 18-Methylnonadecyl 2,2-dimethylpropanoate is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesemethoden
18-Methylnonadecyl 2,2-dimethylpropanoate has been synthesized using various methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. The most commonly used method is esterification, which involves the reaction between oleic acid and 2,2-dimethylpropanol in the presence of an acid catalyst. This method has been optimized to achieve high yields and purity of 18-Methylnonadecyl 2,2-dimethylpropanoate.
Wissenschaftliche Forschungsanwendungen
18-Methylnonadecyl 2,2-dimethylpropanoate has shown potential in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential therapeutic agent for cancer. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
125496-22-2 |
|---|---|
Produktname |
18-Methylnonadecyl 2,2-dimethylpropanoate |
Molekularformel |
C25H50O2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
18-methylnonadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-23(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
HLPUIYHSLAVSHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Andere CAS-Nummern |
125496-22-2 |
Piktogramme |
Irritant |
Synonyme |
Propanoic acid, 2,2-dimethyl-, 18-methylnonadecyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



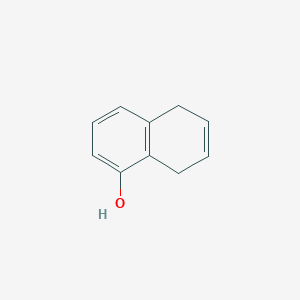
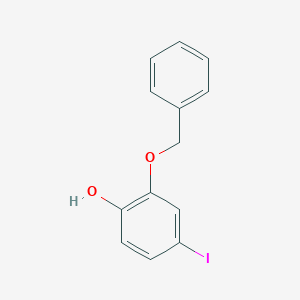
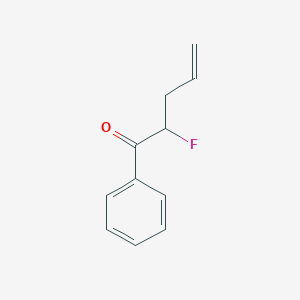
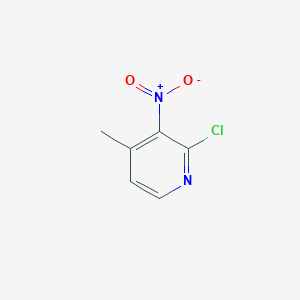
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
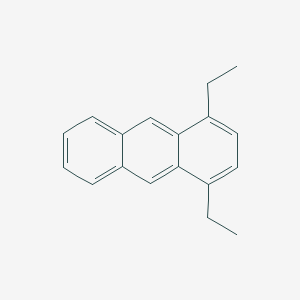
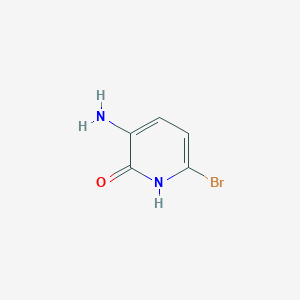
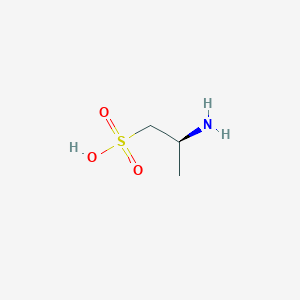
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
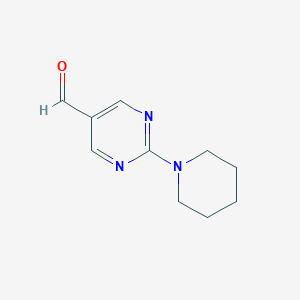
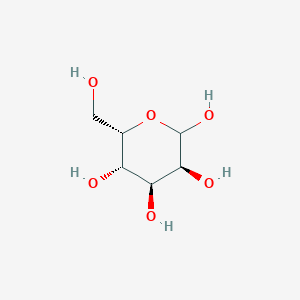
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
